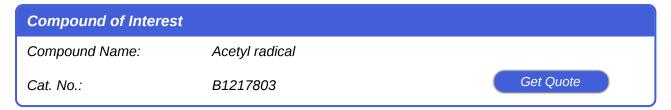


# A Comparative Guide to the Reaction Rate Kinetics of the Acetyl Radical

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction rates of the **acetyl radical** (CH<sub>3</sub>CO) with several key atmospheric and combustion-related molecules: molecular oxygen (O<sub>2</sub>), nitric oxide (NO), and nitrogen dioxide (NO<sub>2</sub>). The information presented is supported by experimental data from peer-reviewed kinetic studies. Detailed experimental protocols for commonly employed techniques are also included to aid in the design and interpretation of kinetic experiments.

#### **Data Presentation: Reaction Rate Constants**

The following tables summarize the experimentally determined rate constants for the reactions of the **acetyl radical**. These values are crucial for modeling complex chemical systems, such as atmospheric photochemical smog formation and combustion processes.

Table 1: Rate Constants for the Reaction of **Acetyl Radical** with O<sub>2</sub>



Rate Constant (k) (cm³ molecule <sup>-1</sup> s <sup>-1</sup> )	Temperature (K)	Pressure (Torr)	Experimental Technique	Reference
5.00 x 10 <sup>-12</sup>	298	-	Not specified	[1]
6.2 x 10 <sup>-12</sup> (High-pressure limit, k∞)	213 - 500	5 - 600 (in He)	Laser Flash Photolysis - Laser-Induced Fluorescence (LFP-LIF)	
1 x 10 <sup>12</sup> (cm <sup>3</sup> mol <sup>-1</sup> s <sup>-1</sup> )	Not specified	Not specified	Kinetic studies	_

Table 2: Rate Constants for the Reaction of Acetyl Radical with NO

Rate Constant (k) (cm³ molecule <sup>-1</sup> s <sup>-1</sup> )	Temperature (K)	Pressure	Experimental Technique	Reference
$\sim$ 2 x 10 <sup>8</sup> (l. mole <sup>-1</sup> sec <sup>-1</sup> )	Not specified	Not specified	Not specified	[2]
3 x 10 <sup>9</sup> (M <sup>-1</sup> S <sup>-1</sup> )	298 - 312	Not specified	Not specified	[3]
$k(CH_3CO+NO) / k(CH_3CO+NO_2)$ $\approx 0.2$	293 - 333	Not specified	Photolysis of acetone	

Table 3: Rate Constants for the Reaction of Acetyl Radical with NO2



Rate Constant (k) (cm³ molecule <sup>-1</sup> s <sup>-1</sup> )	Temperature (K)	Pressure	Experimental Technique	Reference
$\sim 1 \times 10^9$ (l. mole <sup>-1</sup> sec <sup>-1</sup> )	Not specified	Not specified	Not specified	[2]
1 x 10 <sup>9</sup> (M <sup>-1</sup> S <sup>-1</sup> )	298 - 312	Not specified	Not specified	[3]
k(CH₃CO+NO₂) / k(CH₃CO+NO) ≈ 5	293 - 333	Not specified	Photolysis of acetone	
$k(CH_3C(O)O_2 + NO_2) / k(CH_3C(O)O_2 + NO) = 0.41 \pm 0.03$	247 - 298	~1 atm	Atmospheric flow system	[4]

## **Experimental Protocols**

The determination of **acetyl radical** reaction rates relies on sophisticated experimental techniques that can generate and monitor these highly reactive species on short timescales. Below are detailed methodologies for key experiments cited in the literature.

# Laser Flash Photolysis - Laser-Induced Fluorescence (LFP-LIF)

This is a powerful and widely used technique for directly measuring the absolute rate coefficients of radical reactions.

#### Methodology:

- Radical Generation: Acetyl radicals are typically generated by the pulsed laser photolysis of a suitable precursor molecule. Common precursors and photolysis wavelengths include:
  - Acetone (CH<sub>3</sub>COCH<sub>3</sub>) at 248 nm or 266 nm.[5]



- Biacetyl (CH₃COCOCH₃) at 248 nm or 351 nm.[6]
- Acetaldehyde (CH₃CHO) in the presence of Cl atoms (from Cl₂ photolysis) or OH radicals.
   [6][7]
- Reaction Environment: The photolysis is carried out in a temperature-controlled reaction cell
  containing a mixture of the precursor, a buffer gas (e.g., He, N<sub>2</sub>), and the reactant gas (e.g.,
  O<sub>2</sub>, NO, NO<sub>2</sub>) in large excess to ensure pseudo-first-order kinetics.
- Radical Detection: The temporal profile of the acetyl radical (or a product species) is monitored using Laser-Induced Fluorescence (LIF).
  - A tunable probe laser excites the radical to a higher electronic state.
  - The subsequent fluorescence emitted as the radical relaxes back to a lower state is detected by a photomultiplier tube (PMT).
  - For the **acetyl radical**, it can be converted to OH by reaction with O<sub>2</sub>, and the OH radical is then detected by LIF.[5]
- Kinetic Analysis:
  - The time delay between the photolysis and probe laser pulses is systematically varied to obtain the decay of the fluorescence signal over time.
  - Under pseudo-first-order conditions, the decay of the radical concentration follows a single exponential function.
  - The observed first-order rate constant is plotted against the concentration of the reactant gas. The slope of this plot yields the bimolecular rate constant for the reaction.

## **Transient IR/UV-Visible Absorption Spectroscopy**

This method involves monitoring the change in absorption of a specific wavelength of light by the radical or a product molecule over time.

Methodology:

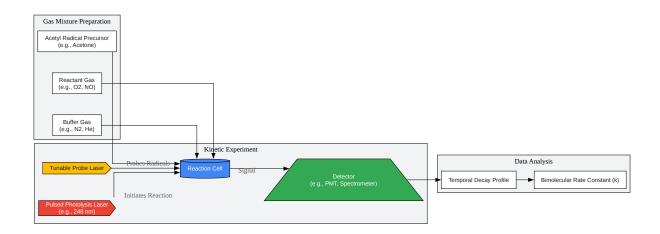


- Radical Generation: Similar to LFP-LIF, acetyl radicals are generated by pulsed laser photolysis of a precursor in a reaction cell.
- Probing: A continuous wave or pulsed light source (e.g., from a lamp or a laser) is passed through the reaction cell. The wavelength is selected to correspond to a known absorption feature of the acetyl radical or a reaction product.
- Detection: The intensity of the transmitted light is monitored with a fast detector (e.g., a photodiode or a CCD camera). The change in absorption is related to the concentration of the absorbing species via the Beer-Lambert law.
- Kinetic Analysis: The time-resolved absorption profile is used to determine the rate of
  disappearance of the radical or the rate of formation of a product, from which the reaction
  rate constant can be derived. Time-resolved UV spectroscopy has been used to follow the
  decay of acetylperoxy radicals, which are formed from the reaction of acetyl radicals with
  O<sub>2</sub>.[8][9]

## **Mandatory Visualization**

The following diagrams illustrate the logical workflow of a typical laser flash photolysis experiment for studying **acetyl radical** kinetics.

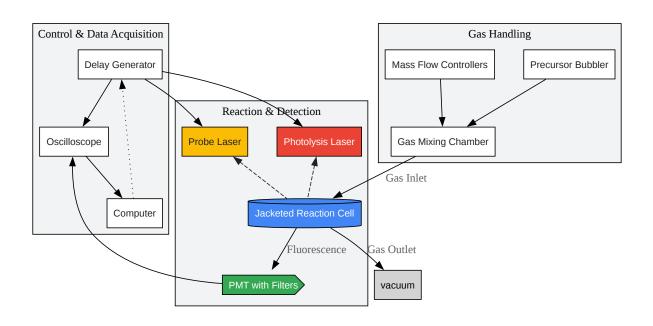




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Caption: A typical experimental workflow for kinetic studies of acetyl radicals.





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